Cyclopyrimorate
Overview
Description
Cyclopyrimorate is a novel herbicide primarily used for weed control in rice fields. It is known for its unique mode of action, targeting the enzyme homogentisate solanesyltransferase, which is involved in the biosynthesis of plastoquinone. This compound has shown high efficacy against a variety of weeds, including those resistant to acetolactate synthase inhibitors .
Mechanism of Action
Target of Action
Cyclopyrimorate primarily targets Homogentisate Solanesyltransferase (HST) . HST is a downstream enzyme of 4-hydroxyphenylpyruvate dioxygenase in the plastoquinone biosynthesis pathway . This makes HST a novel target site of commercial herbicides .
Mode of Action
The mode of action of this compound is antagonistic inhibition of auxin-induced growth . This compound and/or its metabolite, des-morpholinocarbonyl this compound (DMC), inhibit HST . In vitro assays have shown that HST in Arabidopsis thaliana was strongly inhibited by DMC and weakly by this compound .
Biochemical Pathways
This compound affects the plastoquinone biosynthesis pathway . It causes significant accumulation of homogentisate and a reduction in the level of plastoquinone . This is similar to the effects caused by existing carotenoid biosynthesis inhibitors, mesotrione and norflurazon .
Pharmacokinetics
It’s known that a metabolite of this compound, dmc, was detected in plants . This suggests that this compound is metabolized in plants to form DMC, which then interacts with the target enzyme, HST .
Result of Action
The action of this compound results in bleaching symptoms in Arabidopsis thaliana, similar to those caused by existing carotenoid biosynthesis inhibitors . The inhibition of HST leads to a significant accumulation of homogentisate and a reduction in the level of plastoquinone .
Action Environment
It’s known that this compound is a highly effective bleaching herbicide for weed control in rice fields This suggests that it may be particularly effective in aquatic environments like rice paddies
Biochemical Analysis
Biochemical Properties
Cyclopyrimorate interacts with homogentisate solanesyltransferase (HST), a downstream enzyme of 4-hydroxyphenylpyruvate dioxygenase in the plastoquinone biosynthesis pathway . This interaction is crucial for the herbicidal activity of this compound .
Cellular Effects
It is known that this compound causes bleaching symptoms in Arabidopsis thaliana, similar to those caused by existing carotenoid biosynthesis inhibitors .
Molecular Mechanism
This compound and/or its metabolite, des-morpholinocarbonyl this compound (DMC), inhibit homogentisate solanesyltransferase (HST), a downstream enzyme of 4-hydroxyphenylpyruvate dioxygenase in the plastoquinone biosynthesis pathway . This inhibition is believed to be the primary mechanism of action of this compound .
Metabolic Pathways
This compound is involved in the plastoquinone biosynthesis pathway, where it inhibits the enzyme homogentisate solanesyltransferase (HST) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopyrimorate is synthesized through a series of chemical reactions involving intermediate compounds. The synthesis begins with the alkylation of a precursor compound, followed by cyclization to form a key cyclopropyl intermediate. Another intermediate is prepared through chlorination and selective hydrolysis. These intermediates are then coupled under optimized conditions to form the final product .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the same chemical routes as in the laboratory. The process is optimized for high yield and purity, ensuring the compound’s effectiveness as a herbicide. The production involves stringent quality control measures to maintain consistency and safety .
Chemical Reactions Analysis
Types of Reactions: Cyclopyrimorate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different metabolites.
Reduction: Reduction reactions can modify its functional groups, altering its activity.
Substitution: Substitution reactions can introduce new functional groups, potentially enhancing its herbicidal properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions
Major Products: The major products formed from these reactions include various metabolites and derivatives of this compound, which may have different levels of herbicidal activity .
Scientific Research Applications
Cyclopyrimorate has several scientific research applications:
Chemistry: It is used to study the inhibition of homogentisate solanesyltransferase and its role in plastoquinone biosynthesis.
Biology: Research focuses on its effects on plant physiology, particularly in weed control.
Medicine: Although primarily an herbicide, its mechanism of action provides insights into enzyme inhibition that could be relevant in medical research.
Industry: this compound is used in the agricultural industry for effective weed management, especially in rice cultivation .
Comparison with Similar Compounds
Mesotrione: Another herbicide that inhibits carotenoid biosynthesis but targets a different enzyme.
Norflurazon: Similar in causing bleaching symptoms but with a different mode of action.
Tetflupyrolimet: Targets dihydroorotate dehydrogenase, unlike cyclopyrimorate .
Uniqueness: this compound is unique due to its specific inhibition of homogentisate solanesyltransferase, a novel target site for commercial herbicides. This distinct mode of action makes it highly effective against weeds resistant to other herbicides .
Properties
IUPAC Name |
[6-chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-yl] morpholine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4/c1-12-3-2-4-14(13-5-6-13)17(12)27-18-15(11-16(20)21-22-18)26-19(24)23-7-9-25-10-8-23/h2-4,11,13H,5-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIGJZDQFDFASM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CC2)OC3=NN=C(C=C3OC(=O)N4CCOCC4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198157 | |
Record name | 6-Chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-yl morpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40198157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499231-24-2 | |
Record name | Cyclopyrimorate [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0499231242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazin-4-yl morpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40198157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYCLOPYRIMORATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SVL4HSS2F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of cyclopyrimorate?
A: this compound and its active metabolite, des-morpholinocarbonyl this compound (DMC), act by inhibiting homogentisate solanesyltransferase (HST) [, ]. This enzyme is a key player in the plastoquinone (PQ) biosynthesis pathway, responsible for catalyzing the prenylation of homogentisate [, ]. Inhibition of HST disrupts PQ production, leading to a deficiency in this essential cofactor for photosynthesis. This disruption ultimately results in the bleaching and death of susceptible plants [, ].
Q2: How does the activity of DMC compare to this compound and other commercial herbicides?
A: Des-morpholinocarbonyl this compound (DMC), a metabolite of this compound found in plants, exhibits significantly stronger HST-inhibitory activity compared to the parent compound [, ]. Interestingly, other commercially available bleaching herbicides targeting different steps in carotenoid biosynthesis do not inhibit HST [], highlighting the novel target of this compound and DMC.
Q3: What is the evidence supporting HST as the target of this compound?
A3: Several lines of evidence confirm HST as the target of this compound:
- Bleaching Reversal: The bleaching effects of this compound on Arabidopsis thaliana are reversed by decyl PQ, a downstream product of the PQ biosynthesis pathway []. This suggests that the herbicidal activity stems from the disruption of PQ synthesis.
- Homogentisate Accumulation: Treatment with this compound leads to a substantial accumulation of homogentisate, the substrate of HST, and a corresponding decrease in PQ levels [].
- Enzyme Kinetic Analysis: In vitro studies demonstrate that DMC, the active metabolite, competitively inhibits HST with respect to homogentisate and exhibits mixed non-competitive inhibition with respect to farnesyl diphosphate, the other substrate of HST [].
- Specificity: Neither this compound nor DMC affects the activity of 2-methyl-6-phytyl-1,4-benzoquinone/2-methyl-6-solanesyl-1,4-benzoquinone methyltransferase, another enzyme in the PQ biosynthesis pathway downstream of HST []. This further confirms the specificity of this compound and its metabolite for HST.
Q4: What is the significance of this compound's novel mode of action in the context of herbicide development?
A: The discovery of this compound as a novel HST inhibitor is significant because it represents a new herbicide mode of action [, ]. With the increasing threat of herbicide resistance, identifying new target sites within plants is crucial for developing effective weed control strategies. This compound's unique mode of action offers a valuable tool for managing weeds, especially those resistant to existing herbicides with different modes of action.
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